Allyl tetraisopropylphosphorodiamidite
Overview
Description
Allyl tetraisopropylphosphorodiamidite: is an organophosphorus compound with the molecular formula C15H33N2OP . It is primarily used as a phosphitylation agent in the synthesis of oligonucleotides and other organic compounds. The compound is characterized by its ability to introduce phosphoramidite groups into molecules, which is essential in the field of synthetic organic chemistry .
Scientific Research Applications
Chemistry: Allyl tetraisopropylphosphorodiamidite is widely used in the synthesis of oligonucleotides, which are essential for various applications in molecular biology and genetic research. It serves as a key reagent in the preparation of phosphoramidite building blocks for DNA and RNA synthesis .
Biology and Medicine: In biological research, this compound is used to modify nucleotides and other biomolecules, enabling the study of gene expression, protein interactions, and other cellular processes. It is also employed in the development of therapeutic oligonucleotides for the treatment of genetic disorders .
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals, where it plays a crucial role in the synthesis of active ingredients and intermediates. Its ability to introduce phosphoramidite groups makes it valuable in the design and development of new chemical entities .
Mechanism of Action
Target of Action
Allyl tetraisopropylphosphorodiamidite is primarily used as a phosphitylation agent in the preparation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensics.
Mode of Action
The compound interacts with oligonucleotides through a process called phosphitylation . This process involves the introduction of a phosphityl group into a molecule, which is a crucial step in the synthesis of oligonucleotides.
Biochemical Pathways
The phosphitylation process facilitated by this compound affects the biochemical pathways involved in the synthesis of oligonucleotides . The introduction of the phosphityl group can influence the properties of the resulting oligonucleotides, including their stability and binding affinity.
Pharmacokinetics
Its physical properties such as boiling point (114-117 °c/04 mmHg) and density (0903 g/mL at 25 °C) have been reported .
Result of Action
The primary result of the action of this compound is the successful synthesis of oligonucleotides . These oligonucleotides can then be used in various applications, from genetic research to diagnostic testing.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability and efficacy. Additionally, the compound’s interaction with its targets (i.e., oligonucleotides) can be influenced by the pH and ionic strength of the solution, which are important considerations in oligonucleotide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl tetraisopropylphosphorodiamidite can be synthesized through the reaction of allyl alcohol with tetraisopropylphosphorodiamidite in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl tetraisopropylphosphorodiamidite can undergo oxidation reactions to form phosphoramidate derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions, where the allyl group is replaced by other functional groups. This is often achieved using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Palladium catalysts, such as palladium on carbon or palladium acetate.
Deallylation: Palladium catalysts under mild conditions.
Major Products:
Oxidation: Phosphoramidate derivatives.
Substitution: Various substituted phosphoramidites.
Deallylation: Tetraisopropylphosphorodiamidite.
Comparison with Similar Compounds
- Diallyl N,N-diisopropylphosphoramidite
- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
- tert-Butyl tetraisopropylphosphorodiamidite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Uniqueness: This makes it particularly valuable in the synthesis of oligonucleotides and other complex organic molecules .
Properties
IUPAC Name |
N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGHJIXOZLSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399404 | |
Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108554-72-9 | |
Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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